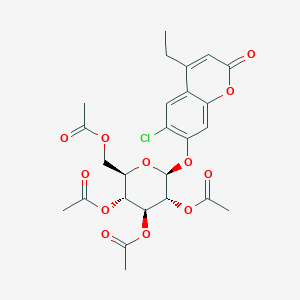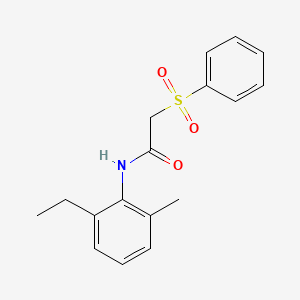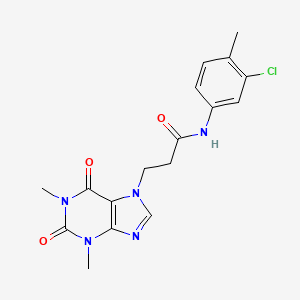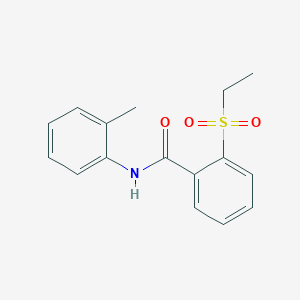![molecular formula C15H13N3O2S2 B11161774 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B11161774.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide typically involves the reaction of 5-phenyl-2-thiophenecarboxylic acid with hydrazine derivatives to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological targets effectively.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Uniqueness
What sets N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide apart is its unique combination of a thiadiazole ring with a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows it to exhibit a broader range of activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-20-9-13-17-18-15(22-13)16-14(19)12-8-7-11(21-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,19) |
InChI Key |
UIJIOHXNNGETQK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11161717.png)

methanone](/img/structure/B11161723.png)


![2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11161736.png)

![2-{[4-(isobutyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11161738.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B11161743.png)
![ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11161745.png)

![Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11161770.png)

